Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate
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Overview
Description
Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group, a sulfamoyl group, and a chlorobenzoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzamidobenzoic acid.
Sulfamoylation: The benzamide intermediate is then reacted with chlorosulfonic acid to introduce the sulfamoyl group, resulting in the formation of 4-benzamidophenylsulfonamide.
Esterification: The final step involves the esterification of the sulfonamide intermediate with methyl 2-chlorobenzoate in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 4-methoxy-2-indolecarboxylate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
Uniqueness
Methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5S/c1-29-21(26)18-13-17(11-12-19(18)22)30(27,28)24-16-9-7-15(8-10-16)23-20(25)14-5-3-2-4-6-14/h2-13,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGUZODNOCPWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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